1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
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Overview
Description
1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a complex organic compound that features a morpholine ring, a piperazine ring, and an imidazole ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Scientific Research Applications
1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating infections, inflammation, and cancer.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a biochemical tool for probing molecular pathways.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The presence of the morpholine ring and piperazine moiety could potentially enhance its solubility, aiding in absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring:
Formation of the Piperazine Ring: The piperazine ring is often synthesized from ethylenediamine and diethanolamine under high-temperature conditions.
Coupling Reactions: The imidazole and piperazine rings are then coupled using a suitable linker, such as ethylene glycol, under catalytic conditions.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-phenyl-1H-imidazol-1-yl)-2-(piperazin-1-yl)ethanone
- 1-morpholino-2-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
- 1-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)-4-morpholinopiperazine
Uniqueness
1-morpholino-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-20(25-14-16-28-17-15-25)18-24-10-8-23(9-11-24)12-13-26-7-6-22-21(26)19-4-2-1-3-5-19/h1-7H,8-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJALLNDQCRWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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